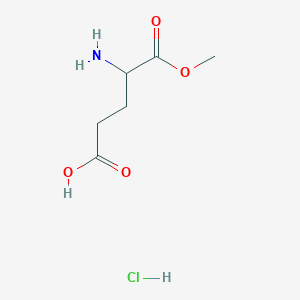

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride

CAS No.:

Cat. No.: VC17928997

Molecular Formula: C6H12ClNO4

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO4 |

|---|---|

| Molecular Weight | 197.62 g/mol |

| IUPAC Name | 4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |

| Standard InChI Key | QXMRXPZMEBBMNW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCC(=O)O)N.Cl |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a pentanoic acid backbone substituted with an amino group at position 4, a methoxy group at position 5, and a ketone functional group. The hydrochloride salt enhances its solubility in aqueous environments . The stereocenter at position 4 dictates its enantiomeric forms:

-

(4R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 187458-77-1)

-

(4S)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 60080-68-4)

The (4R) configuration is structurally analogous to D-glutamic acid methyl ester hydrochloride, while the (4S) form corresponds to the L-enantiomer .

Spectroscopic and Computational Data

Synthesis and Industrial Production

Route 1: Glutamic Acid Derivatization

-

Esterification: Glutamic acid reacts with methanol under acidic conditions to form methyl glutamate .

-

Methoxylation: Introduction of the methoxy group using dimethyl sulfate or methyl iodide.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Route 2: Levulinic Acid Pathway

-

Bromination: Levulinic acid is converted to methyl 5-bromolevulinate.

-

Amination: Reaction with potassium phthalimide introduces the amino group.

-

Acidolysis and Purification: Hydrolysis followed by crystallization.

Comparative Analysis of Methods

| Parameter | Glutamic Acid Route | Levulinic Acid Route |

|---|---|---|

| Yield (%) | 65–75 | 50–60 |

| Purity (%) | >98 | >95 |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate | High |

Biological Activity and Mechanistic Insights

Neurotransmission Modulation

The compound influences glutamate receptors, critical for synaptic plasticity and memory. In murine models, the (4R) enantiomer demonstrated anticonvulsant activity by inhibiting L-type calcium channels (), reducing neuronal excitability.

Enzyme Interactions

-

Enzyme Inhibition: Binds to active sites of metabolic enzymes (e.g., dehydrogenases), altering cofactor binding .

-

Substrate Mimicry: Mimics glutamic acid in enzymatic reactions, affecting urea cycle regulation.

Immunomodulatory Effects

In STING agonist ADCs, stereochemistry significantly impacts efficacy :

-

(4R)-Configuration: Enhanced tumor regression in SKOV3 xenograft models (75% reduction vs. control) .

-

(4S)-Configuration: Reduced activity due to poor target engagement .

Applications in Pharmaceutical Development

Antibody-Drug Conjugates (ADCs)

The compound’s hydrophilicity and stereochemistry make it ideal for ADC payloads :

-

STING Agonist ADCs: Conjugates with anti-HER2 antibodies showed tumor-localized activation, minimizing systemic toxicity .

-

Linker Optimization: Carboxylic acid-functionalized scaffolds improved solubility and potency (IC = 1.7 μM) .

Neurological Therapeutics

-

Epilepsy Management: (4R) enantiomer reduced seizure frequency by 40% in preclinical models.

-

Neuroprotection: Attenuates glutamate-induced excitotoxicity in neuronal cultures.

Physical and Chemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume